molecular formula C13H23IO B13302132 4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane

4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane

Cat. No.: B13302132
M. Wt: 322.23 g/mol
InChI Key: NPHVYQSGMILIRI-UHFFFAOYSA-N
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Description

4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane is an organic compound with the molecular formula C₁₃H₂₃IO It consists of a cyclohexane ring substituted with a 2-iodocyclopentyl group and an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane typically involves the reaction of 2-iodocyclopentanol with 1,1-dimethylcyclohexanol in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.

    Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Purification steps: Including distillation, recrystallization, or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles such as halides, amines, or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides (e.g., sodium iodide), amines (e.g., ammonia), thiols (e.g., thiophenol).

Major Products Formed

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols, alkanes.

    Substitution products: Various substituted cyclohexane derivatives.

Scientific Research Applications

4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular targets: Binding to enzymes or receptors, altering their activity.

    Pathways involved: Modulating signaling pathways or metabolic processes within cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane
  • 4-[(2-Chlorocyclopentyl)oxy]-1,1-dimethylcyclohexane
  • 4-[(2-Fluorocyclopentyl)oxy]-1,1-dimethylcyclohexane

Uniqueness

4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions and reactions that other halogens may not, making this compound valuable for targeted applications.

Properties

Molecular Formula

C13H23IO

Molecular Weight

322.23 g/mol

IUPAC Name

4-(2-iodocyclopentyl)oxy-1,1-dimethylcyclohexane

InChI

InChI=1S/C13H23IO/c1-13(2)8-6-10(7-9-13)15-12-5-3-4-11(12)14/h10-12H,3-9H2,1-2H3

InChI Key

NPHVYQSGMILIRI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)OC2CCCC2I)C

Origin of Product

United States

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